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molecular formula C8H12N2 B1361098 (4-Ethylphenyl)hydrazine CAS No. 54840-34-5

(4-Ethylphenyl)hydrazine

Cat. No. B1361098
M. Wt: 136.19 g/mol
InChI Key: JYPNYAHCNKRLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933818

Procedure details

To a suspension of 4-ethylaniline (90g.) in water (280ml.) was added concentrated hydrochloric acid (38% w/w, 280ml.), and the mixture was warmed on a steam bath. The suspension obtained was stirred and cooled to 0°C., and a solution of sodium nitrite (52.1g.) in water (180ml.) was added during 45 minutes, the temperature being maintained at -10° to -5°C. by cooling. The dark solution was stirred at 0° C. for a further 30 minutes, and then filtered through celite. The filtered diazonium salt solution (stored at 0°C.) was added in portions to a stirred fresh mixture of sodium dithionite (500g.) in ice-cold water 1 l.) keeping the temperature at 5°-10°C. After the addition of each batch of the diazonium salt solution, further dithionite (total 500g.) was added in portions. After the addition was complete (45 minutes), the mixture was stirred at room temperature overnight. The mixture was separated by filtration and the filtered solid was suspended in water (1 l.), basified with sodium hydroxide solution, and the mixture extracted with ethyl acetate (3 × 250ml.). The combined extracts were washed with a minimum of water, dried (MgSO4), and evaporated to give 4-ethylphenylhydrazine as a low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
52.1 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].Cl.[N:11]([O-])=O.[Na+]>O>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][NH2:11])=[CH:5][CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
52.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed on a steam bath
CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at -10° to -5°C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
The dark solution was stirred at 0° C. for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
The filtered diazonium salt solution (stored at 0°C.) was added in portions to a stirred fresh mixture of sodium dithionite (500g.) in ice-cold water 1 l
CUSTOM
Type
CUSTOM
Details
at 5°-10°C
ADDITION
Type
ADDITION
Details
After the addition of each batch of the diazonium salt solution, further dithionite (total 500g.)
ADDITION
Type
ADDITION
Details
was added in portions
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(45 minutes)
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3 × 250ml.)
WASH
Type
WASH
Details
The combined extracts were washed with a minimum of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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